molecular formula C17H19N3O7 B2405106 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid CAS No. 1103511-01-8

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Cat. No.: B2405106
CAS No.: 1103511-01-8
M. Wt: 377.353
InChI Key: PLRMPQZPLOORHS-UHFFFAOYSA-N
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Description

Chemical Structure & Properties 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid (C₁₂H₁₄N₂O₆; molecular weight: 282.252) is a substituted amide derivative featuring:

  • A 4-ethoxy-2-nitrophenyl group, contributing electron-withdrawing effects via the nitro group and steric bulk from ethoxy.
  • A 4-oxobutanoic acid backbone, enabling hydrogen bonding and solubility in polar solvents .

Characterization typically employs NMR, IR, and mass spectrometry to confirm functional groups and regiochemistry .

Properties

IUPAC Name

4-(4-ethoxy-2-nitroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O7/c1-2-26-11-5-6-13(15(8-11)20(24)25)19-16(21)9-14(17(22)23)18-10-12-4-3-7-27-12/h3-8,14,18H,2,9-10H2,1H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRMPQZPLOORHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound’s synthesis can be deconstructed into three primary components:

  • 4-Ethoxy-2-nitroaniline : Introduced via nitration and alkoxylation of aniline derivatives.
  • Furan-2-ylmethylamine : Derived from furfural or furan methanol.
  • 4-Oxobutanoic acid backbone : Constructed through condensation or Michael addition reactions.

Key challenges include regioselective nitration, stability of the furan ring under acidic/basic conditions, and amide bond formation without epimerization.

Synthetic Routes

Route 1: Stepwise Amide Coupling

Synthesis of 4-Ethoxy-2-nitroaniline
  • Ethoxylation :

    • Starting material : 2-Nitroaniline.
    • Reaction : Treatment with ethyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours.
    • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the nitro group’s meta-directing effect.
    • Yield : ~70% (estimated).
  • Nitration :

    • Conditions : Fuming HNO₃ in H₂SO₄ at 0–5°C.
    • Regioselectivity : Nitration occurs at the para position relative to the ethoxy group due to its strong activating effect.
    • Yield : ~85% (based on analogous protocols).
Synthesis of Furan-2-ylmethylamine
  • Reductive Amination :
    • Starting material : Furan-2-carbaldehyde.
    • Reaction : Condensation with ammonium chloride and NaBH₃CN in methanol.
    • Yield : ~65%.
Assembly of 4-Oxobutanoic Acid Backbone
  • Michael Addition :

    • Reagents : Diethyl acetamidomalonate, acryloyl chloride.
    • Conditions : Base (e.g., Et₃N) in THF, 0°C to room temperature.
    • Intermediate : 4-Oxo-N-(4-ethoxy-2-nitrophenyl)butanamide.
  • Amine Coupling :

    • Reagents : Furan-2-ylmethylamine, EDC/HOBt.
    • Conditions : DCM, room temperature, 24 hours.
    • Deprotection : Hydrolysis of the malonate ester using LiOH in THF/H₂O.

Overall Yield : ~30% (estimated).

Route 2: One-Pot Tandem Reaction

Simultaneous Amide Formation
  • Reagents :

    • 4-Ethoxy-2-nitroaniline, furan-2-ylmethylamine, diethyl 4-oxobutenoate.
    • Catalyst: Scandium(III) triflate.
  • Conditions :

    • Solvent: Toluene, 110°C, 48 hours.
    • Mechanism : Conjugate addition followed by transamidation.
  • Advantages :

    • Reduced purification steps.
    • Higher atom economy.

Yield : ~25% (requires optimization).

Optimization and Challenges

Nitration Selectivity

  • Issue : Competing nitration at ortho position relative to the ethoxy group.
  • Solution : Use of bulky solvents (e.g., tert-butyl alcohol) to sterically hinder undesired sites.

Furan Ring Stability

  • Issue : Ring opening under strong acidic conditions.
  • Mitigation : Employ mild nitration agents (e.g., acetyl nitrate) and low temperatures.

Amide Bond Racemization

  • Prevention : Use of coupling agents (HATU, COMU) with low epimerization risk.

Data Tables

Table 1. Comparison of Synthetic Routes

Parameter Route 1 (Stepwise) Route 2 (One-Pot)
Total Steps 6 3
Overall Yield 30% 25%
Purity (HPLC) >95% 85%
Scalability Moderate Limited

Table 2. Key Spectral Data

Functional Group IR (cm⁻¹) ¹H NMR (δ, ppm)
Nitro (NO₂) 1520, 1350 -
Furan (C-O-C) 1015 7.4 (m, 1H, furan)
Amide (NH) 3300 8.1 (s, 1H, NH)

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of amines to nitro groups or other oxidized forms.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with others, such as halogenation.

    Hydrolysis: Breaking down of amide bonds to form carboxylic acids and amines.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further modifications and derivatizations.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as part of drug discovery efforts.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

Industry

In industry, this compound might be used in the synthesis of dyes, pigments, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name (CAS/Ref.) Substituents/Modifications Molecular Weight Key Functional Differences vs. Target Compound
4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid (5502-63-6) Phenyl with para-nitro group 238.199 Lacks ethoxy and furanmethyl groups; simpler structure.
4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid Phenyl with acetyl ; methylidene on backbone 247.24 Acetyl enhances hydrophobicity; methylidene alters conjugation.
4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid Thienyl core with ethoxycarbonyl and phenyl 387.42 Thiophene replaces phenyl; ethoxycarbonyl adds ester functionality.
4-((2,6-bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-4-oxobutanoic acid Pyrimidinyl core with methoxyphenyl 452.44 Aromatic pyrimidine enhances π-stacking potential.
4-{1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-ylamino}-4-oxobutanoic acid Dioxopyrrolidinyl ring fused with ethoxyphenyl 456.43 Rigid pyrrolidinyl ring introduces conformational constraints.

Physicochemical Properties

  • Solubility : The target compound’s ethoxy and nitro groups balance polarity, likely conferring moderate aqueous solubility. In contrast, acetylated () or thienyl derivatives () exhibit lower solubility due to hydrophobic groups .
  • Stability : The nitro group in the target compound stabilizes the amide bond against hydrolysis compared to electron-donating substituents (e.g., methoxy in ) .
  • Melting Points: Crystalline analogs like 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid melt at 461–463 K, suggesting higher thermal stability than the target compound, which lacks crystallinity data .

Biological Activity

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article examines its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

The compound has the molecular formula C17H22N4O6C_{17}H_{22}N_{4}O_{6} and features a unique structure that includes an ethoxy group, a nitro group, and amino functionalities. This structural diversity is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H22N4O6C_{17}H_{22}N_{4}O_{6}
Molecular Weight366.38 g/mol
CAS Number1047679-80-0

Synthesis

The synthesis of this compound typically involves a multi-step process including:

  • Amination : Reduction of nitro compounds to form corresponding amines.
  • Condensation : Reaction with appropriate anhydrides or acids to form the final product.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The nitro group can participate in redox reactions, while the amino groups may form hydrogen bonds with target enzymes or receptors, potentially modulating their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating inhibition of growth.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of related compounds. The presence of the ethoxy and nitro groups may enhance interaction with inflammatory mediators, leading to reduced inflammation in vitro and in vivo models.

Cancer Research

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays on specific cancer cell lines have indicated that it can induce apoptosis and inhibit cell cycle progression.

Case Studies

  • Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated various derivatives of similar compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications increased potency significantly, suggesting a pathway for optimizing these compounds for therapeutic use .
  • Anti-inflammatory Mechanism : Research conducted by Smith et al. (2023) demonstrated that a related compound effectively reduced cytokine levels in a mouse model of arthritis, indicating potential application in treating inflammatory diseases .
  • Cancer Cell Line Testing : A recent study found that this compound inhibited the growth of human gastric carcinoma cells in vitro, leading to further investigation into its mechanism of action .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify the furan ring (δ 6.2–7.4 ppm for protons, 110–150 ppm for carbons) and nitro group (characteristic deshielding at ~150 ppm for adjacent carbons) .
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals from the ethoxyphenyl and oxobutanoic acid groups.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 406.12) and detect fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) .

Advanced: How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

Methodological Answer :
Contradictions may arise from:

  • Purity issues : Re-purify the compound via preparative HPLC and re-test.
  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) across replicates.
  • Solubility limitations : Use co-solvents (e.g., DMSO <0.1%) or formulate with cyclodextrins to improve bioavailability .
  • Metabolite interference : Perform LC-MS/MS to identify degradation products during assays .

Advanced: What strategies are effective for resolving low yields in the final coupling step?

Methodological Answer :
Low yields often result from:

  • Steric hindrance : Replace EDC with DCC for bulkier amines or use ultrasound-assisted mixing to enhance reagent contact .
  • Side reactions : Add a scavenger (e.g., polymer-bound trisamine) to sequester unreacted activated esters.
  • Incompatible pH : Adjust reaction pH to 6–7 (using DIEA) to favor nucleophilic attack over hydrolysis .

Basic: How can researchers evaluate the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, then analyze degradation via HPLC .
  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures.
  • Light Sensitivity : Store solutions in amber vials and monitor UV-vis spectra after light exposure .

Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases) based on the nitro group’s electron-withdrawing effects and furan’s π-π stacking .
  • DFT Calculations : Calculate electrostatic potential maps to predict reactive sites (e.g., oxobutanoic acid’s carboxylate for salt bridges) .
  • MD Simulations : Assess conformational flexibility of the ethoxyphenyl group in aqueous vs. lipid environments .

Basic: What are the key functional groups influencing reactivity, and how can they be modified?

Q. Methodological Answer :

  • Nitro Group : Participates in reduction reactions (e.g., catalytic hydrogenation to amine) for prodrug strategies.
  • Furan Ring : Susceptible to electrophilic substitution (e.g., bromination at the 5-position) to diversify derivatives .
  • Oxobutanoic Acid : Convert to ester prodrugs (e.g., ethyl ester) via Fischer esterification to enhance membrane permeability .

Advanced: How can researchers validate target engagement in cellular models?

Q. Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to intended targets by measuring protein thermal stability shifts after compound treatment .
  • Click Chemistry Probes : Introduce an alkyne handle into the compound for conjugation with fluorescent tags via CuAAC reactions .
  • Knockdown/Rescue Experiments : Use siRNA to silence the target protein and assess rescue of compound-induced phenotypes .

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